5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide
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Overview
Description
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of triazole derivatives It is characterized by a fused ring system containing a triazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with a suitable nitrile, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the carboxamide group but shares the core structure.
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar triazole ring but with a pyrazine ring instead of pyridine.
5-Chloro-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of pyridine.
Uniqueness
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can participate in additional hydrogen bonding and other interactions. This enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .
Properties
CAS No. |
66999-65-3 |
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Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5-10-11-7(6(9)13)12(4)5/h1-3H,(H2,9,13) |
InChI Key |
YOUDBNHVWKGUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)C(=O)N |
Origin of Product |
United States |
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